

A Comparative Guide to NAV26 (Suzetrigine) and Hydrocodone for Acute Pain Relief

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel, selective Nav1.8 inhibitor, suzetrigine (formerly NAV26/VX-548), and the widely used opioid analgesic, hydrocodone, for the management of moderate-to-severe acute pain. The information presented is based on findings from recent Phase 3 clinical trials, offering a comprehensive overview of their respective mechanisms of action, efficacy, and safety profiles to inform future research and drug development in pain management.

Executive Summary

Suzetrigine is a first-in-class, non-opioid analgesic that selectively targets the voltage-gated sodium channel Nav1.8, a key mediator of pain signals in the peripheral nervous system.[1][2] [3][4] This targeted mechanism offers the potential for effective pain relief without the central nervous system side effects and addiction potential associated with opioids.[1][3][5] Hydrocodone, a μ -opioid receptor agonist, provides analgesia by acting on the central nervous system.[6][7][8] Recent Phase 3 clinical trials have demonstrated that suzetrigine provides statistically significant and clinically meaningful pain reduction compared to placebo in acute postsurgical pain models.[9][10][11] While not showing superiority to hydrocodone/acetaminophen in these trials, suzetrigine presented a favorable safety profile with a lower incidence of common opioid-related adverse events.[9][12][13]

Data Presentation: Efficacy and Safety



The following tables summarize the key quantitative data from two pivotal Phase 3, randomized, double-blind, placebo- and active-controlled trials in adults with moderate-to-severe acute pain following either abdominoplasty or bunionectomy.[9][10][11]

Table 1: Efficacy Data - Time-Weighted Sum of the Pain

Intensity Difference over 48 hours (SPID48)

Trial	Suzetrigine vs. Placebo (LS Mean Difference in SPID48)	95% Confidence Interval	P-value	Suzetrigine vs. Hydrocodone/ Acetaminophe n
Abdominoplasty	48.4[9][11]	33.6 to 63.1[9] [11]	<0.0001[9][11]	Not Superior[9] [11]
Bunionectomy	29.3[9][11]	14.0 to 44.6[9] [11]	0.0002[9][11]	Not Superior[9] [11]

Higher SPID48 values indicate greater pain reduction.[14]

Table 2: Time to Meaningful Pain Relief

Trial	Median Time for Suzetrigine	Median Time for Placebo	P-value (vs. Placebo)
Abdominoplasty	2 hours[10]	8 hours[10]	<0.0001[10]
Bunionectomy	4 hours[10]	8 hours[10]	0.0016[10]

Table 3: Incidence of Common Adverse Events (%)



Adverse Event	Abdominoplasty Trial	Bunionectomy Trial
Suzetrigine	Placebo	
Any AE	50.0[12][13]	56.3[12][13]
Nausea	Lower than Hydrocodone/APAP[13]	-
Constipation	Lower than Hydrocodone/APAP[13]	-
Dizziness	Lower than Hydrocodone/APAP[13]	-
Vomiting	Lower than Hydrocodone/APAP[12]	-
Headache	Common with Suzetrigine[15]	-

Experimental Protocols

The efficacy and safety data presented were derived from two Phase 3, randomized, double-blind, placebo- and active-controlled trials.[9]

Study Design:

- Population: Adults with moderate-to-severe acute pain (rated ≥4 on the 11-point Numeric Pain Rating Scale [NPRS]) following either a full abdominoplasty or a primary unilateral bunionectomy.[9][16]
- Randomization: Participants were randomized in a 2:2:1 ratio to receive one of the following treatments for a 48-hour period:[9][16]
 - Suzetrigine: 100 mg loading dose, followed by 50 mg every 12 hours.[9][16]
 - Hydrocodone bitartrate/acetaminophen (HB/APAP): 5 mg/325 mg every 6 hours.[9][16]
 - Placebo.[9][16]

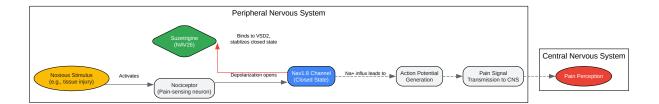


- Primary Endpoint: The primary efficacy endpoint was the time-weighted sum of the pain intensity difference over 48 hours (SPID48), comparing suzetrigine to placebo.[9][14]
- Key Secondary Endpoint: A key secondary endpoint was the comparison of SPID48 for suzetrigine versus hydrocodone/acetaminophen.[9][14]
- Pain Assessment: Pain intensity was measured using the NPRS at scheduled timepoints over the 48-hour treatment period.[9]
- Rescue Medication: Participants were permitted to use ibuprofen (400 mg every 6 hours) as needed for supplemental pain relief.[17]

Signaling Pathways and Mechanisms of Action Suzetrigine (NAV26): Selective Nav1.8 Inhibition

Suzetrigine is a potent and highly selective inhibitor of the voltage-gated sodium channel Nav1.8.[1][3][5] Nav1.8 is preferentially expressed in peripheral pain-sensing neurons (nociceptors) and plays a crucial role in the generation and propagation of pain signals.[18][19] [20] By binding to the second voltage-sensing domain (VSD2) of the Nav1.8 channel, suzetrigine stabilizes the channel in a closed state.[1][3][5] This allosteric inhibition prevents the influx of sodium ions, thereby dampening the excitability of nociceptors and reducing the transmission of pain signals to the central nervous system.[1][4][21] As Nav1.8 is not expressed in the central nervous system, suzetrigine's mechanism is peripherally restricted, which is believed to contribute to its favorable side effect profile and lack of addictive potential. [1][3][4]





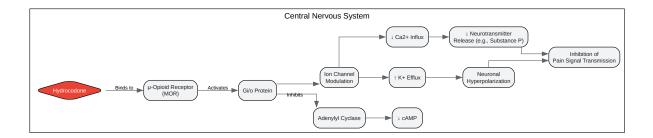
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Caption: Suzetrigine inhibits pain signaling by stabilizing Nav1.8 channels in a closed state.

Hydrocodone: Opioid Receptor Agonism

Hydrocodone is an opioid agonist that primarily acts on μ-opioid receptors (MORs) located in the central nervous system (brain and spinal cord).[6][7][8] The binding of hydrocodone to MORs initiates a cascade of intracellular signaling events.[6][7] This includes the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, and the modulation of ion channels.[6][22] Specifically, it promotes the opening of potassium channels and inhibits the opening of calcium channels on neurons.[7] These actions hyperpolarize the neuron, making it less likely to fire, and reduce the release of nociceptive neurotransmitters (like substance P), thereby dampening the transmission of pain signals.[7][22]





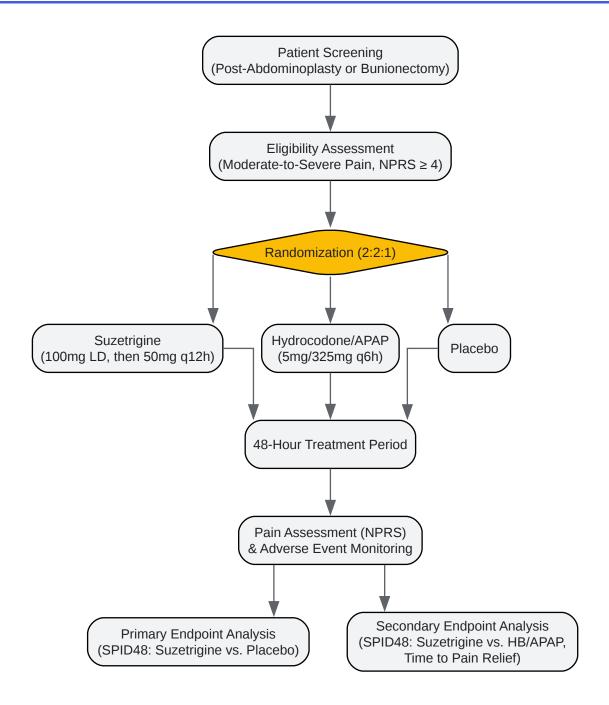
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Caption: Hydrocodone inhibits pain signaling via μ -opioid receptor activation in the CNS.

Experimental Workflow: Phase 3 Clinical Trials

The following diagram illustrates the general workflow of the Phase 3 clinical trials for suzetrigine in acute pain.





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Caption: Workflow of the Phase 3 acute pain clinical trials for suzetrigine.

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References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Vertex Announces Advancements of Suzetrigine (VX-548) in Acute and Neuropathic Pain | Vertex Pharmaceuticals [investors.vrtx.com]
- 3. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8
 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain PMC
 [pmc.ncbi.nlm.nih.gov]
- 4. Transforming Pain Management: Suzetrigine, a Novel Non-Opioid Analgesic PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8
 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain PubMed
 [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Frontiers | Preclinical and Clinical Pharmacology of Hydrocodone for Chronic Pain: A Mini Review [frontiersin.org]
- 9. Suzetrigine, a Nonopioid NaV1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vertex Announces Positive Results From the VX-548 Phase 3 Program for the Treatment of Moderate-to-Severe Acute Pain | Vertex Pharmaceuticals Newsroom [news.vrtx.com]
- 11. FDA Approves Suzetrigine as First-in-Class Non-Opioid Pain Treatment | Conexiant [conexiant.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. neurologylive.com [neurologylive.com]
- 14. journavxhcp.com [journavxhcp.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. journavx.com [journavx.com]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]



- 20. Nav1.8 Wikipedia [en.wikipedia.org]
- 21. Suzetrigine | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 22. scitechnol.com [scitechnol.com]
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